molecular formula C7H9BrN2O2S B13920475 N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide

Cat. No.: B13920475
M. Wt: 265.13 g/mol
InChI Key: WLUGJDGTFLYIBK-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide is an organic compound that features a brominated pyridine ring attached to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by sulfonamide formation. The use of continuous flow reactors can enhance the efficiency and safety of these processes by providing better control over reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The pyridine ring can participate in redox reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methanesulfonamide group can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methylpyridin-2-yl)methanesulfonamide
  • N-(6-Chloro-2-methylpyridin-3-yl)methanesulfonamide
  • N-(6-Fluoro-2-methylpyridin-3-yl)methanesulfonamide

Uniqueness

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it particularly useful in applications requiring selective reactivity or binding properties .

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

N-(6-bromo-2-methylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-5-6(10-13(2,11)12)3-4-7(8)9-5/h3-4,10H,1-2H3

InChI Key

WLUGJDGTFLYIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)NS(=O)(=O)C

Origin of Product

United States

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